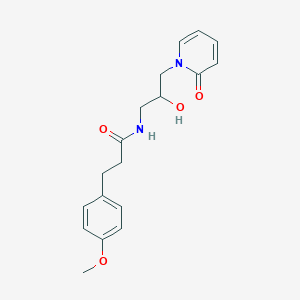

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-16-8-5-14(6-9-16)7-10-17(22)19-12-15(21)13-20-11-3-2-4-18(20)23/h2-6,8-9,11,15,21H,7,10,12-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIDTTAFZVTKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(CN2C=CC=CC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridinone Moiety: This step involves the cyclization of a suitable precursor to form the pyridinone ring.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.

Coupling with Methoxyphenyl Group: This step involves coupling the intermediate with a methoxyphenyl derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl group in the pyridinone moiety can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Coupling Agents: EDCI, DCC

Major Products

Oxidation Products: Carbonyl derivatives

Reduction Products: Hydroxyl derivatives

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If used in material science, its functional groups could participate in polymerization reactions, contributing to the properties of the final material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from experimental and computational studies:

| Compound Name / ID | Key Structural Features | Biological Activity (Ki or IC₅₀) | Synthesis Yield | Physical Properties | Source |

|---|---|---|---|---|---|

| N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1, ) | Benzyl group, 2-oxopyridinyl, propanamide | Ki = 0.8 µM (β1i subunit) | N/A | N/A | |

| (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide (Compound 6, ) | 4-Methoxyphenylpropanamide, dichlorophenyl, pyrazolyl | N/A | 61% | M.p. 131–132 °C | |

| N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (Patent, ) | 2-Oxopyridinyl, difluorophenyl, alanine ester | N/A (Patent for therapeutic use) | N/A | N/A | |

| N-[(1S,2R)-2-Hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1-(phenylmethyl)propyl]-4-oxo-2-pentenamide (Compound 44, ) | 4-Methoxyphenyl sulfonamide, hydroxypropyl | N/A | 89% | White foam solid |

Key Findings:

Structural Modifications and Activity: The 2-oxopyridinyl group is critical for binding to proteasome subunits (e.g., β1i), as seen in compound 1 (Ki = 0.8 µM) . 4-Methoxyphenyl analogs (e.g., compound 6 and 44) exhibit favorable synthetic yields (>60%), suggesting stability during synthesis . However, dichlorophenyl and pyrazolyl groups in compound 6 introduce bulkiness, which may reduce solubility compared to the target compound’s simpler propanamide chain .

Substituent Effects :

- Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with difluorophenyl (electron-withdrawing) in the patent compound (). This difference could alter binding affinity in enzymatic targets .

- Hydroxypropyl vs. methylthioethyl : The hydroxypropyl linker in the target compound may improve aqueous solubility compared to methylthioethyl groups in compound 6, which are more lipophilic .

Synthetic Feasibility :

- Compounds with 4-methoxyphenylpropanamide moieties (e.g., compound 44) achieve high yields (~89%) via amide coupling, suggesting reliable scalability for the target compound .

Research Implications and Limitations

- Computational Insights : Molecular dynamics (MD) studies on compound 1 () revealed key interactions with residues like Phe31 and Lys33. The target compound’s hydroxypropyl group could similarly stabilize binding via hydrogen bonds, but experimental validation is needed .

- Data Gaps: No direct biological activity or synthesis data for the target compound were found in the provided evidence. Comparisons rely on structural analogs, necessitating further empirical studies.

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 236.27 g/mol, is characterized by its unique structure that includes a pyridine derivative and a methoxyphenyl group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific protein targets in cellular pathways. Research indicates that it acts as an antagonist to constitutively active Gsα proteins, which are implicated in various diseases, including endocrine tumors and McCune-Albright Syndrome.

Key Findings

- Inhibition of cAMP Levels : The compound has shown efficacy in reducing elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing mutant Gsα alleles, particularly Gs-R201H. This suggests a targeted therapeutic approach for conditions associated with these mutations.

- Specificity for Mutant Proteins : Unlike many other compounds, this agent selectively inhibits aberrant signaling pathways linked to mutant Gsα proteins without significantly affecting normal cellular functions.

- Potential Therapeutic Applications : Given its specificity, there is potential for developing treatments targeting endocrine disorders and related conditions through the modulation of Gsα protein activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activity:

Table 1: Summary of Biological Activities

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The methodologies may vary but generally include:

- Preparation of the core structure.

- Introduction of functional groups through substitution reactions.

- Use of organic solvents and controlled temperatures to ensure high purity and yield.

Future Directions

Ongoing research is aimed at elucidating the precise molecular mechanisms underlying the interactions of this compound with target proteins. This includes:

- Investigating its effects on other signaling pathways.

- Exploring its potential as a lead compound for drug development in treating specific genetic mutations associated with endocrine disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.